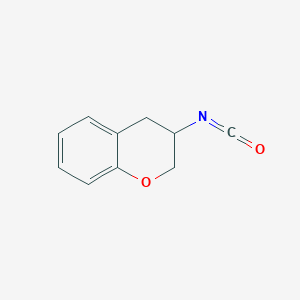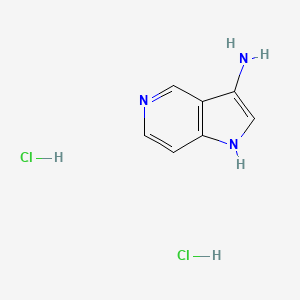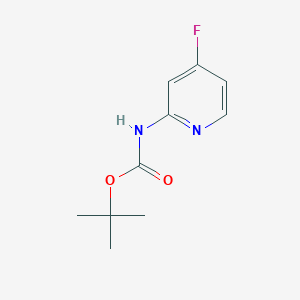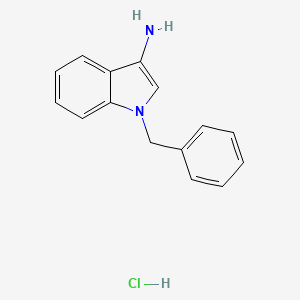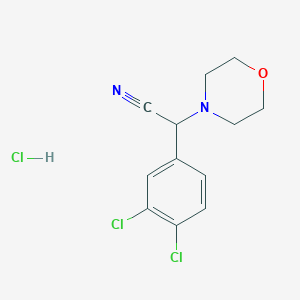![molecular formula C8H13NO5 B1373852 2-Oxa-5-azaspiro[3.4]octane CAS No. 90207-55-9](/img/structure/B1373852.png)
2-Oxa-5-azaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-5-azaspiro[34]octane is a heterocyclic compound characterized by a spirocyclic structure, which includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
The synthesis of 2-Oxa-5-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of the cyclopentane ring, while other approaches focus on the annulation of the four-membered ring . These synthetic routes typically employ readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications required . The reaction conditions often involve the use of basic or acidic catalysts to facilitate the formation of the spirocyclic structure.
Chemical Reactions Analysis
2-Oxa-5-azaspiro[3.4]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic centers within the spirocyclic structure. Major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the oxygen and nitrogen atoms within the ring.
Scientific Research Applications
2-Oxa-5-azaspiro[3.4]octane has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of this compound have been investigated for their potential as therapeutic agents, particularly in the development of drugs targeting specific molecular pathways . Additionally, the compound’s unique structural features make it useful in the design of novel materials with specific properties, such as photochromic materials that change color in response to light .
Mechanism of Action
The mechanism of action of 2-Oxa-5-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications . These interactions often involve the formation of hydrogen bonds or other non-covalent interactions with the active sites of the target molecules. The exact pathways involved can vary depending on the specific application and the derivatives of the compound being used.
Comparison with Similar Compounds
2-Oxa-5-azaspiro[3.4]octane can be compared with other spirocyclic compounds, such as 2-Oxa-6-azaspiro[3.5]nonane and 2-Oxa-7-azaspiro[3.5]nonane These compounds share similar structural features but differ in the size and arrangement of their ring systems The uniqueness of 2-Oxa-5-azaspiro[3
Properties
CAS No. |
90207-55-9 |
|---|---|
Molecular Formula |
C8H13NO5 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
1-oxa-8-azaspiro[3.4]octane;oxalic acid |
InChI |
InChI=1S/C6H11NO.C2H2O4/c1-2-6(7-4-1)3-5-8-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6) |
InChI Key |
DJOULPPPRYDOIF-UHFFFAOYSA-N |
SMILES |
C1CC2(COC2)NC1 |
Canonical SMILES |
C1CC2(CCO2)NC1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis described in the paper "The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin"?
A1: This paper is significant because it details the first successful synthesis of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system. [] This is a key step towards potentially synthesizing oxazolomycin, a natural product with promising biological activity. The researchers were able to produce both racemic and optically active versions of the target compound, utilizing L-proline as a chiral starting material in one approach. [] They also successfully oxidized these compounds to their corresponding spiro β-lactone γ-lactams, further demonstrating the versatility of their synthetic strategy. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


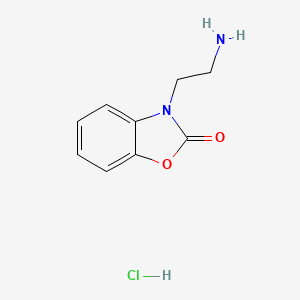
![3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1373771.png)
![Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine](/img/structure/B1373774.png)
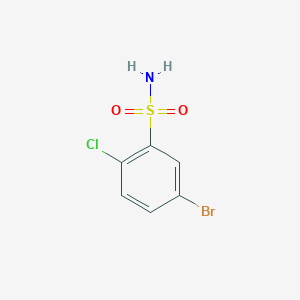
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1373778.png)

